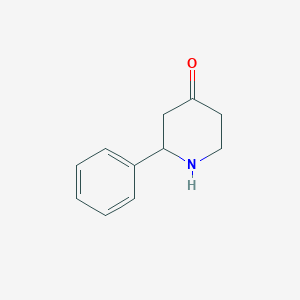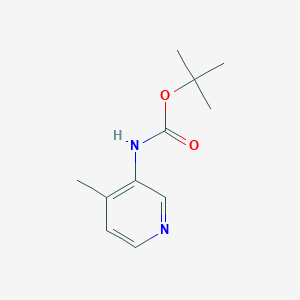![molecular formula C41H74N10O11S B071889 (2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-Aminoacetyl)amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]propanoic acid CAS No. 178949-81-0](/img/structure/B71889.png)
(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-Aminoacetyl)amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds closely related to the queried chemical structure involves multiple steps, including the formation of dipeptides and their interactions with other chemical agents. For example, the synthesis of glycyl dipeptides in aqueous solutions and their interactions with sodium hexanoate has been detailed, providing insights into the volumetric and conductometric behavior of these compounds at specific temperatures (Yan et al., 2010).
Molecular Structure Analysis
Structural analyses of related compounds reveal the formation of molecular compounds with strong and weak hydrogen bonds, leading to the formation of homogeneous chains. This type of analysis is crucial for understanding the three-dimensional arrangement and potential reactivity of the compound (Yajima et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving compounds with similar structures often involve specific isomers and their interactions with enzymes, which can lead to the generation of stereochemically pure compounds. These reactions are essential for understanding the compound's reactivity and potential for synthesis (Bakke, 1999).
Physical Properties Analysis
The physical properties, such as densities and conductivity data of similar compounds in aqueous solutions, provide insights into the compound's behavior in different environments. This information is crucial for predicting solubility, stability, and interaction with other molecules (Yan et al., 2010).
Wissenschaftliche Forschungsanwendungen
Thermodynamic Properties and Interactions
- Studies on the thermodynamic properties and interactions of similar dipeptides and amino acids with other molecules, such as sodium hexanoate and sodium dodecyl sulfate, reveal insights into molecular behavior in aqueous solutions. These interactions are essential for understanding solubility, conductivity, and volumetric properties, which are critical in designing and formulating pharmaceuticals and biochemical compounds (Yan et al., 2010); (Yan et al., 2010).
Molecular Compounds and Crystal Structures
- Research into diastereoisomeric molecular compounds and their crystal structures provides insights into how molecular packing and hydrogen bonding can influence the properties and stability of complex organic molecules. These studies are fundamental in materials science and drug design, offering a path to understanding how such complex molecules could be used in various scientific applications (Yajima et al., 2009).
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H74N10O11S/c1-13-24(10)34(40(60)45-25(11)41(61)62)51-39(59)33(23(8)9)50-38(58)32(22(6)7)48-30(54)19-43-29(53)18-44-37(57)31(21(4)5)49-35(55)26(14-15-63-12)47-36(56)27(16-20(2)3)46-28(52)17-42/h20-27,31-34H,13-19,42H2,1-12H3,(H,43,53)(H,44,57)(H,45,60)(H,46,52)(H,47,56)(H,48,54)(H,49,55)(H,50,58)(H,51,59)(H,61,62)/t24-,25-,26-,27-,31-,32-,33-,34-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTMBQGFLPKEANW-IYEOHQHLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)CNC(=O)CNC(=O)C(C(C)C)NC(=O)C(CCSC)NC(=O)C(CC(C)C)NC(=O)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(C)C)NC(=O)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H74N10O11S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
915.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-Aminoacetyl)amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

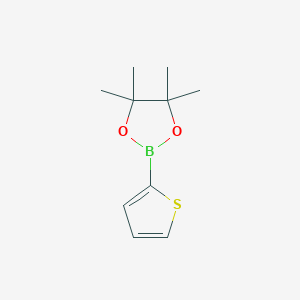
![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B71809.png)
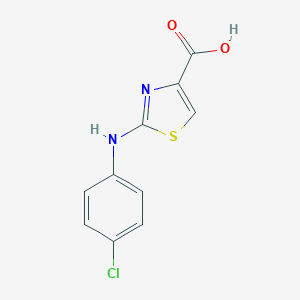
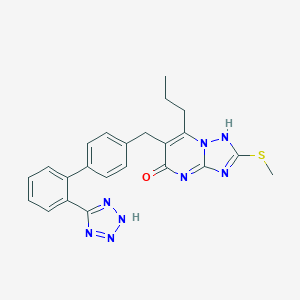
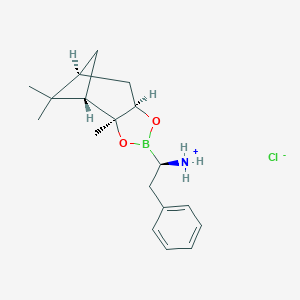
![2-Methyl-2-[(6-oxo-3,7-dihydropurin-2-yl)amino]propanoic acid](/img/structure/B71819.png)
